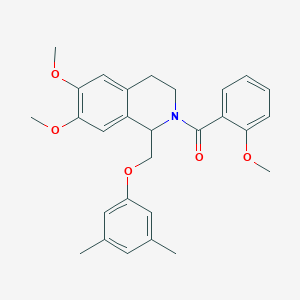

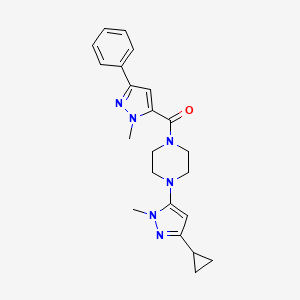

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, two pyrazole rings, a piperazine ring, and a methanone group .

Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the preparation of the pyrazole rings. The pyrazole rings could be synthesized from the reaction of 1,3-diketones with hydrazine. The piperazine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole rings contain nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions . The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can also participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo several types of chemical reactions. The pyrazole rings could undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atoms. The piperazine ring could undergo nucleophilic substitution reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the pyrazole and piperazine rings could make the compound polar and potentially soluble in water .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

One significant application of derivatives of this compound is in the field of antibacterial and antifungal agents. For instance, novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, which are structurally similar, have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. They have also demonstrated effective biofilm inhibition activities and inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020). Another study focused on 1,5-disubstituted pyrazole and isoxazole derivatives, including structures similar to the query compound, showed good antibacterial and antifungal activities (Sanjeeva, Narendra & Venkata, 2022).

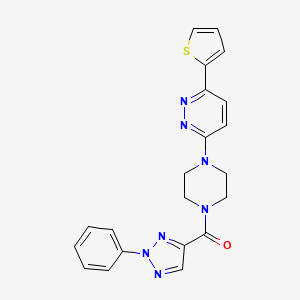

Enzyme Inhibitory and Anticancer Properties

Compounds with structures related to the query compound have been investigated for their enzyme inhibitory activities. For instance, 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which are similar in structure, were evaluated for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds showed potential as enzyme inhibitors, with some exhibiting good binding affinities for these enzymes (Cetin, Türkan, Bursal & Murahari, 2021). Another study synthesized a series of pyrazoline derivatives, including compounds structurally similar to the query compound, demonstrating potential anticonvulsant properties and potential antipsychotic effects (Butler, Wise & Dewald, 1984).

Anticancer and Antituberculosis Studies

Derivatives of the compound, like 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, were synthesized and showed significant in vitro anticancer and antituberculosis activities. These studies indicate the potential use of similar compounds in developing treatments for cancer and tuberculosis (Mallikarjuna, Padmashali & Sandeep, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors .

Mode of Action

It’s worth noting that compounds with similar structures have shown to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Similar compounds have been associated with a wide range of biological activities , indicating that this compound may interact with multiple biochemical pathways.

Result of Action

Similar compounds have shown a broad range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .

Propriétés

IUPAC Name |

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-25-20(14-18(23-25)16-6-4-3-5-7-16)22(29)28-12-10-27(11-13-28)21-15-19(17-8-9-17)24-26(21)2/h3-7,14-15,17H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMZXBMEEFYGHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=NN4C)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2638529.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2638535.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2638536.png)

![2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2638542.png)

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2638543.png)

![8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2638545.png)

![2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2638550.png)